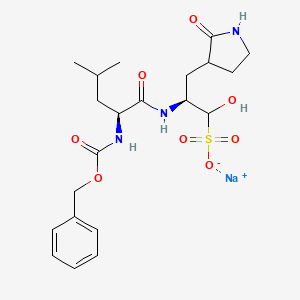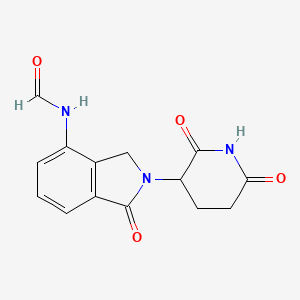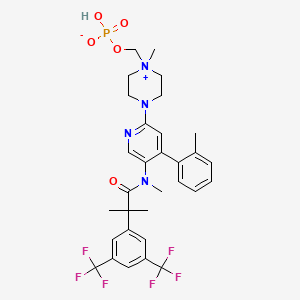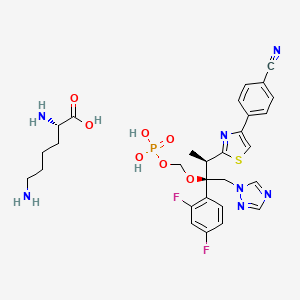
GC376
説明
GC376 sodium is a 3CLpro inhibitor (3C-like protease inhibitor) that has shown promise in treating cats with certain presentations of FIP and has opened the door to targeted antiviral drug therapy . It blocks the 3CLpro, a protease common to many (+)ssRNA viruses, thereby preventing the viral polyprotein from maturing into its functional parts .
Synthesis Analysis
The SARS-COV-2 M pro was expressed in Escherichia coli cells and then purified via affinity and size-exclusion chromatography . The compound this compound was synthesized and evaluated for its binding specificity, cellular antiviral potency, metabolic stability, and water solubility .
Molecular Structure Analysis
The chemical formula of this compound sodium is C21H30N3NaO8S . Its molecular weight is 507.530 .
Chemical Reactions Analysis
This compound is the bisulfite adduct of an aldehyde GC373 and it behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .
Physical And Chemical Properties Analysis
The molecular formula of this compound sodium is C21H30N3NaO8S . Its exact mass is not specified, but its molecular weight is 507.530 . The elemental analysis shows that it contains C (49.70%), H (5.96%), N (8.28%), Na (4.53%), O (25.22%), and S (6.32%) .
科学的研究の応用
SARS-CoV-2 主プロテアーゼの阻害
GC376 は、SARS-CoV-2 の主プロテアーゼ (Mpro) の強力な阻害剤であることが判明しています {svg_1}. Mpro は、コロナウイルス属の異なる属間で進化的に保存された酵素であり、ウイルスポリタンパク質の処理と成熟に不可欠です {svg_2}. This compound は、猫伝染性腹膜炎ウイルスの主プロテアーゼの遷移状態アナログ阻害剤であり、Nirmatrelvir (NMV) は、汎ヒトコロナウイルス抗ウイルス活性を有する経口で生物学的に利用可能な SARS-CoV-2 Mpro 阻害剤であり、どちらも SARS-CoV-2 Mpro に強く結合し、二量体状態を安定化させることでモノマー-二量体の平衡を変化させることができます {svg_3}.
汎コロナウイルス抗ウイルス効力
This compound は、in vitro で異なる汎コロナウイルス抗ウイルス効力を示しました {svg_4}. 細胞培養モデルにおいて、SARS-CoV-2 および 3 つの季節性 CoV (NL63、229E、および OC43) を阻害する上で、ボセプレビルよりもはるかに効果的であることが判明しました {svg_5}. これらの結果は、this compound を汎コロナウイルス抗ウイルス剤として将来開発することを支持しています {svg_6}.
猫伝染性腹膜炎ウイルスの阻害
This compound は、猫伝染性腹膜炎ウイルスの主プロテアーゼの遷移状態アナログ阻害剤です {svg_7}. これにより、this compound は、猫伝染性腹膜炎の治療に潜在的に使用できる可能性があります。
COVID-19 の治療の可能性
This compound およびその代謝物は、COVID-19 に対して治療の可能性を秘めている可能性があります {svg_8}. これは、in vitro での SARS-CoV-2 Mpro の強力な阻害によるものです {svg_9}.
SARS-CoV-2 に対する in vivo 効力
ある研究では、this compound は、in vivo で SARS-CoV-2 に対して効力を持つことが示されています {svg_10}. これにより、this compound は、ヒトの SARS-CoV-2 感染の治療に潜在的に使用できる可能性があります。
ウイルス-宿主相互作用の阻害
This compound は、ウイルス-宿主相互作用を阻害することが判明しています {svg_11}. これにより、さまざまなウイルス感染の治療に役立つ可能性があります。
作用機序
Target of Action
GC376 primarily targets the 3C-like protease (3CLpro or Mpro) . This protease is essential for the processing and maturation of the viral polyprotein, making it a crucial target for antiviral drugs .
Mode of Action
This compound acts as a protease inhibitor . It blocks the 3CLpro, thereby preventing the viral polyprotein from maturing into its functional parts . Chemically, this compound is the bisulfite adduct of an aldehyde GC373 and behaves as a prodrug for that compound . This aldehyde forms a covalent bond with the cysteine-144 residue at the protease’s active site, giving a monothioacetal and blocking the enzyme’s normal function .
Biochemical Pathways
By inhibiting the 3CLpro, this compound stops the cleavage and activation of functional viral proteins required for replication and transcription in host cells . This disruption of the viral life cycle prevents the virus from replicating and spreading .
Pharmacokinetics
It’s known that this compound is a prodrug of gc373 , suggesting that it may be metabolized into its active form within the body
Result of Action
The inhibition of the 3CLpro by this compound results in potent antiviral activity against various coronaviruses . It has been used to test the inhibition of SARS-CoV-2 Mpro in vitro, showing potent inhibition of this target . These results suggest that this compound and its metabolites may have therapeutic potential for Covid-19 .
将来の方向性
特性
IUPAC Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17-,20?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJDKCMFIPBAW-JPBGFCRCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N3NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001028041 | |
| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1416992-39-6 | |
| Record name | GC-376 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416992396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001028041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GC-376 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1NMJ5XDG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary target of GC376?
A1: this compound targets the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses (CoVs) and other viruses in the picornavirus-like supercluster. [][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28]
Q2: How does this compound interact with its target?
A2: this compound acts as a transition-state analog inhibitor, forming a reversible covalent bond with the catalytic cysteine residue (Cys145) within the active site of Mpro. [][6][7][18][21][28] This interaction blocks the protease's activity.
Q3: What are the downstream effects of this compound inhibiting Mpro?
A3: Mpro is essential for processing viral polyproteins into functional proteins, which are necessary for viral replication and transcription. [][4][6][18] By inhibiting Mpro, this compound effectively disrupts these crucial processes, ultimately inhibiting viral replication. [][2][5][8][11][18][28]
Q4: Does this compound target any other proteins besides Mpro?
A4: Research suggests that this compound can also inhibit the host protease cathepsin L, which plays a role in viral entry. This dual inhibition mechanism might contribute to its overall antiviral potency. [][21][28]
Q5: Is there any spectroscopic data available for this compound?
A6: The provided research articles primarily focus on the crystallographic structures of this compound bound to Mpro. While spectroscopic data is not extensively discussed, techniques like fluorescence spectroscopy and circular dichroism were used to characterize structural changes in Mpro upon binding to this compound. []
Q6: How does modifying the structure of this compound affect its activity and potency?
A7: Studies have investigated the impact of structural modifications on this compound's activity. For example, replacing the aldehyde warhead with an α-ketoamide resulted in decreased cellular activity. [] Additionally, modifying the P2 and P3 substitutions influenced binding affinity and antiviral activity. [][28]
Q7: Does the flexibility of this compound contribute to its broad-spectrum activity?
A8: Research suggests that the flexibility of this compound, particularly in its ability to "wiggle and jiggle" within the Mpro active site, allows it to overcome certain resistance mutations, such as E166V, and maintain its inhibitory activity. This adaptability may contribute to its broader-spectrum activity against different coronaviruses. []
Q8: What in vitro models have been used to evaluate this compound's efficacy?
A11: Various in vitro models, including cell-based assays using cell lines like Vero E6, A549+ACE2, and Fcwf-4, have been employed to evaluate this compound's efficacy against different CoVs. [][2][8][11][12][14][16][18][21][25][27][28] Additionally, enzyme-based assays with recombinant Mpro have been used to assess direct inhibition. [][4][6][18]
Q9: What animal models have been used to study this compound's effects?
A12: The K18-hACE2 transgenic mouse model, which develops a respiratory illness resembling severe COVID-19, has been used to study this compound's antiviral activity in vivo. [][9][10][27] Additionally, this compound has shown efficacy in treating feline infectious peritonitis (FIP) in cats. [][7][11]
Q10: Is there information available about this compound's stability under various conditions?
A10: The provided research articles focus primarily on the antiviral efficacy and structural characterization of this compound. Information regarding its stability under various conditions is limited.
Q11: Have there been studies on formulating this compound to improve its stability, solubility, or bioavailability?
A14: While the provided research does not delve into specific formulation strategies, one study mentioned modifying a related α-ketoamide compound by replacing a hydrophobic group with a Boc group to potentially enhance its solubility and reduce plasma protein binding. [] This approach highlights the importance of considering formulation modifications to optimize this compound's pharmacokinetic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)
![3-[[7-[3-Aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B607548.png)

![6-[2-Chloro-4-(6-Methylpyrazin-2-Yl)phenyl]-8-Ethyl-2-{[2-(1-Methylpiperidin-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607550.png)
![6-(2,4-Dichlorophenyl)-8-ethyl-2-[[3-fluoro-4-(1-piperazinyl)phenyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B607551.png)